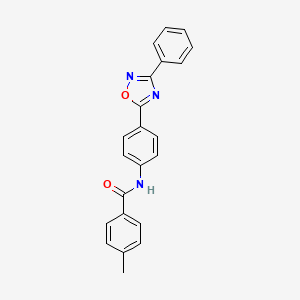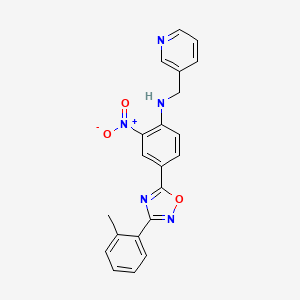
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways in cells. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to exhibit a range of biological activities, it may also have adverse effects on cells and tissues. Therefore, it is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate the mechanism of action of this compound. By understanding how this compound interacts with cells and tissues, researchers may be able to develop more effective treatments for various diseases.
Another direction is to explore the potential use of this compound in photodynamic therapy. Photodynamic therapy is a type of cancer treatment that involves the use of photosensitizing agents to selectively destroy cancer cells. This compound has been evaluated as a potential photosensitizer, and further research in this area may lead to the development of more effective cancer treatments.
Finally, researchers may also investigate the potential use of this compound as a fluorescent probe for detecting metal ions. By developing more sensitive and selective probes, researchers may be able to better understand the role of metal ions in various biological processes.
Synthesemethoden
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline, pyridine-3-carboxaldehyde, o-tolyl hydrazine, and cyanogen bromide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied as a potential fluorescent probe for detecting metal ions. Additionally, this compound has been evaluated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-5-2-3-7-17(14)20-24-21(29-25-20)16-8-9-18(19(11-16)26(27)28)23-13-15-6-4-10-22-12-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZRNUKOIMSZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)
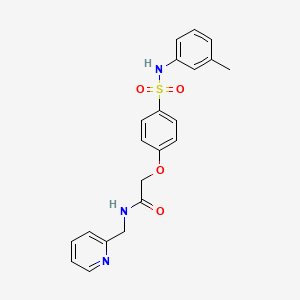

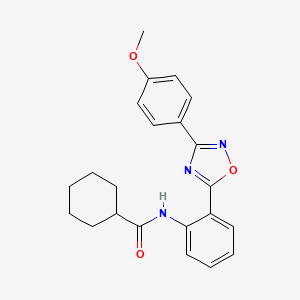
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
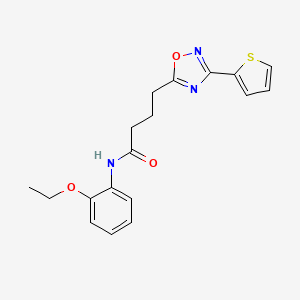





![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
